N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide
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Overview
Description
N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids.
Attachment of the Phenyl Group: The triazole ring is then functionalized with a phenyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways, such as signal transduction and metabolic pathways, resulting in altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as fluconazole and voriconazole, are well-known for their antifungal properties.
Uniqueness: Unlike other triazole derivatives, this compound has a unique structure that allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-12(17)14-7-10-4-3-5-11(6-10)16-9-13-8-15-16/h2-6,8-9H,1,7H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLAPLZKTIBPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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